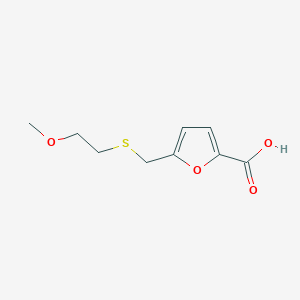

5-(2-Methoxyethylsulfanylmethyl)furan-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

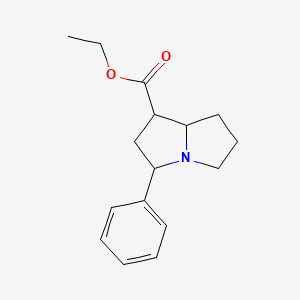

5-(2-Methoxyethylsulfanylmethyl)furan-2-carboxylic acid is a furan carboxylic acid compound. It has a molecular weight of 216.26 . This compound has attracted considerable attention in scientific research due to its potential uses in various fields, including medicine, pharmacology, and materials science.

Molecular Structure Analysis

The molecular structure of this compound is represented by the IUPAC name 5-{[(2-methoxyethyl)sulfanyl]methyl}-2-furoic acid . The InChI code provides a textual identifier for chemical substances, designed to provide a standard way to encode molecular information and to facilitate the search for such information .Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 216.26 . The storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique

Furan Derivatives from Endophytic Fungi

Research on furan derivatives, including 5-(2-Methoxyethylsulfanylmethyl)furan-2-carboxylic acid, has shown significant progress, particularly in isolating new compounds from endophytic fungi. For instance, a study by Chen et al. (2017) isolated new furan derivatives from the mangrove-derived endophytic fungus Coriolopsis sp. J5. These compounds were derived from the mangrove plant Ceriops tagal and were identified using various spectroscopic techniques, showing the potential of furan derivatives in natural product chemistry and pharmacology (Chen et al., 2017).

Enzyme-catalyzed Oxidation for Polymer Production

Furan-2,5-dicarboxylic acid (FDCA), a derivative of furan compounds, has emerged as a biobased platform chemical for polymer production. Dijkman et al. (2014) identified an FAD-dependent enzyme active towards related furan compounds, capable of converting them into FDCA. This enzyme-mediated process demonstrates a potential route for sustainable polymer production, highlighting the importance of furan derivatives in green chemistry and industrial applications (Dijkman, Groothuis & Fraaije, 2014).

Anti-Tobacco Mosaic Virus and Cytotoxic Activities

Furan-2-carboxylic acids, closely related to 5-(2-Methoxyethylsulfanylmethyl)furan-2-carboxylic acid, have been isolated from various sources like Nicotiana tabacum. Wu et al. (2018) found that these compounds exhibited significant anti-Tobacco Mosaic Virus (TMV) activity and moderate cytotoxicity against human tumor cell lines. This suggests the potential of furan derivatives in antiviral and anticancer research (Wu et al., 2018).

Biocatalytic Synthesis and Industrial Applications

The biocatalytic synthesis of furan carboxylic acids, including derivatives of 5-(2-Methoxyethylsulfanylmethyl)furan-2-carboxylic acid, has been explored for industrial applications. Jia et al. (2019) demonstrated the use of enzyme cascade systems for controlled synthesis of furan carboxylic acids from 5-hydroxymethylfurfural (HMF), a related compound. These processes showcase the potential of biocatalysis in the efficient and sustainable synthesis of furan derivatives for pharmaceutical and polymer industries (Jia, Zong, Zheng & Li, 2019).

Safety And Hazards

Propriétés

IUPAC Name |

5-(2-methoxyethylsulfanylmethyl)furan-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4S/c1-12-4-5-14-6-7-2-3-8(13-7)9(10)11/h2-3H,4-6H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSZFYCMBDKCSGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCSCC1=CC=C(O1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Methoxyethylsulfanylmethyl)furan-2-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2363468.png)

![N-benzyl-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2363470.png)

![N-[3-(dimethylamino)propyl]-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2363478.png)

![7-[4-(1H-imidazol-1-yl)phenyl]-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2363480.png)

![(E)-5-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2363481.png)

![9-(furan-2-ylmethyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2363484.png)

![N-(2,4-difluorophenyl)-2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2363491.png)